molecular formula C19H23NO4S B11478087 1-[(2,5-dimethoxy-3,4,6-trimethylphenyl)sulfonyl]-2,3-dihydro-1H-indole

1-[(2,5-dimethoxy-3,4,6-trimethylphenyl)sulfonyl]-2,3-dihydro-1H-indole

Cat. No.: B11478087
M. Wt: 361.5 g/mol
InChI Key: YJEIVRJDGPUXCA-UHFFFAOYSA-N
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Description

1-[(2,5-dimethoxy-3,4,6-trimethylphenyl)sulfonyl]-2,3-dihydro-1H-indole is a complex organic compound characterized by its unique structure, which includes a sulfonyl group attached to a dihydroindole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-dimethoxy-3,4,6-trimethylphenyl)sulfonyl]-2,3-dihydro-1H-indole typically involves multiple steps, starting with the preparation of the 2,5-dimethoxy-3,4,6-trimethylphenyl precursor. This precursor can be synthesized through electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution with electrophiles such as sulfonyl chlorides .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the desired chemical transformations .

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-dimethoxy-3,4,6-trimethylphenyl)sulfonyl]-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like sulfonyl chlorides. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

1-[(2,5-dimethoxy-3,4,6-trimethylphenyl)sulfonyl]-2,3-dihydro-1H-indole has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,5-dimethoxy-3,4,6-trimethylphenyl)sulfonyl]-2,3-dihydro-1H-indole involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with these targets, leading to modulation of their activity. The compound may also participate in signaling pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,5-dimethoxy-3,4,6-trimethylphenyl)sulfonyl]-2,3-dihydro-1H-indole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C19H23NO4S

Molecular Weight

361.5 g/mol

IUPAC Name

1-(2,5-dimethoxy-3,4,6-trimethylphenyl)sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C19H23NO4S/c1-12-13(2)18(24-5)19(14(3)17(12)23-4)25(21,22)20-11-10-15-8-6-7-9-16(15)20/h6-9H,10-11H2,1-5H3

InChI Key

YJEIVRJDGPUXCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1OC)C)S(=O)(=O)N2CCC3=CC=CC=C32)OC)C

Origin of Product

United States

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